

2-Thiohydantoin: A Comprehensive Technical Guide to its Chemical Properties, Structure, and Applications

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Thiohydantoin, a sulfur analog of hydantoin, is a five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug development.[1] Its versatile structure allows for modifications at various positions, influencing its physicochemical properties and biological activities.[1] This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and biological significance of **2-thiohydantoin** and its derivatives, with a focus on its applications in drug discovery.

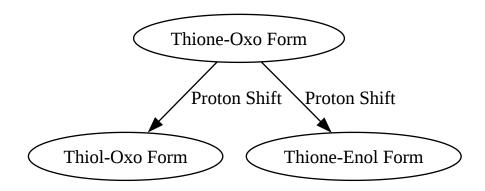
Chemical Structure and Properties

2-Thiohydantoin, with the chemical formula $C_3H_4N_2OS$, consists of an imidazolidine ring with a carbonyl group at position 4 and a thiocarbonyl group at position 2.[1][2] The presence of the thiocarbonyl group significantly influences the molecule's electronic properties and reactivity compared to its oxygen analog, hydantoin.[3]

The **2-thiohydantoin** core possesses both hydrogen bond donors (at N1 and N3) and acceptors (the carbonyl oxygen and thiocarbonyl sulfur), enabling it to participate in various intermolecular interactions, which is crucial for its biological activity and crystal packing.



Tautomerism: **2-Thiohydantoin** can exist in different tautomeric forms, primarily the thione-oxo, thiol-oxo, and thione-enol forms. The thione-oxo form is generally the most stable.



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Quantitative Physicochemical Data

A summary of the key physicochemical properties of **2-thiohydantoin** is presented in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₃ H ₄ N ₂ OS	
Molecular Weight	116.14 g/mol	-
Melting Point	229-231 °C (decomposes)	-
рКа	~8.5	-
Solubility	Insoluble in water; Soluble in 1N NH4OH (50 mg/ml)	-
Appearance	Yellowish crystalline solid	-

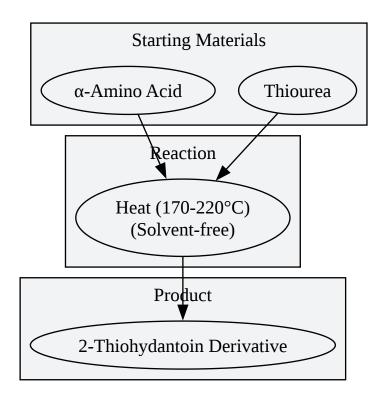
Synthesis of 2-Thiohydantoin

Several synthetic routes to **2-thiohydantoin** and its derivatives have been developed, with the most common methods involving the reaction of α -amino acids or their derivatives with a source of thiocyanate.



General Synthetic Approaches

- From α -Amino Acids and Thiourea: A straightforward and scalable method involves the direct condensation of an α -amino acid with thiourea at elevated temperatures (170-220 °C) in the absence of a solvent.
- From Acyl-α-amino Acids and Thiocyanate: Acylated α-amino acids, such as aceturic acid or hippuric acid, react with thiocyanate in the presence of acetic anhydride to yield 2thiohydantoin derivatives.
- From α-Amino Acid Esters and Isothiocyanates: A one-pot, three-component reaction involving an α-amino acid ester, an aldehyde, and an isothiocyanate can efficiently produce substituted **2-thiohydantoins**.



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Experimental Protocols Synthesis of 2-Thiohydantoin from Glycine and Ammonium Thiocyanate



This protocol is a representative example of **2-thiohydantoin** synthesis.

Materials:

- Glycine
- Ammonium thiocyanate
- Acetic anhydride
- Glacial acetic acid
- Ethanol
- Deionized water

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add glycine (1 equivalent), ammonium thiocyanate (1.2 equivalents), and acetic anhydride (3 equivalents).
- Heat the mixture to reflux with stirring for 2 hours.
- Cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.
- Collect the crude product by vacuum filtration and wash it with cold water.
- Purification by Recrystallization: a. Dissolve the crude 2-thiohydantoin in a minimal amount
 of hot ethanol. b. If the solution is colored, add a small amount of activated charcoal and
 heat for a few minutes. c. Hot filter the solution to remove the charcoal. d. Allow the filtrate to
 cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. e.
 Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol,
 and dry under vacuum.

Spectroscopic Characterization



Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified 2-thiohydantoin in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
- ¹H NMR Spectroscopy:
 - Typical Parameters: Spectrometer frequency: 400 MHz; Temperature: 25 °C; Number of scans: 16; Relaxation delay: 1 s.
 - Expected Signals: The protons on the nitrogen atoms (N1-H and N3-H) typically appear as broad singlets at lower fields (higher ppm values) compared to their hydantoin counterparts. The CH₂ protons at position 5 will appear as a singlet.
- ¹³C NMR Spectroscopy:
 - Typical Parameters: Spectrometer frequency: 100 MHz; Temperature: 25 °C; Number of scans: 1024; Relaxation delay: 2 s; Proton decoupled.
 - Expected Signals: The most characteristic signal is the thiocarbonyl carbon (C=S) at position 2, which resonates at a significantly lower field (around 180-200 ppm) compared to the carbonyl carbon in hydantoin. The carbonyl carbon at C4 appears around 170-175 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Thoroughly grind 1-2 mg of the dry 2-thiohydantoin sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.
 - Transfer the fine powder into a pellet die.
 - Apply pressure using a hydraulic press to form a thin, transparent pellet.
- Analysis:
 - Record a background spectrum of the empty spectrometer.



- Place the KBr pellet in the sample holder and acquire the sample spectrum.
- Expected Absorption Bands:
 - N-H stretching: Broad peak in the region of 3100-3400 cm⁻¹.
 - C=O stretching (at C4): Strong absorption band around 1700-1745 cm⁻¹.
 - C=S stretching: Characteristic absorption in the range of 1100-1300 cm⁻¹. The absence of a C=O stretch in the 1750-1780 cm⁻¹ region helps distinguish it from hydantoin.

Biological Activities and Signaling Pathways

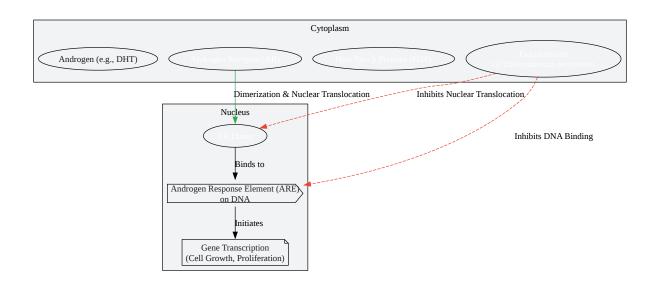
2-Thiohydantoin derivatives exhibit a wide range of biological activities, including anticancer, anti-androgen, antiviral, and antimicrobial properties.

Anti-Androgen Activity and the Androgen Receptor (AR) Signaling Pathway

Certain **2-thiohydantoin** derivatives, most notably enzalutamide, are potent antagonists of the androgen receptor (AR), a key driver in prostate cancer. Enzalutamide functions by:

- Competitively inhibiting the binding of androgens (like testosterone and dihydrotestosterone) to the AR.
- Preventing the nuclear translocation of the activated AR.
- Impairing the binding of the AR to DNA and the recruitment of co-activators, thereby inhibiting the transcription of androgen-responsive genes that promote tumor growth.





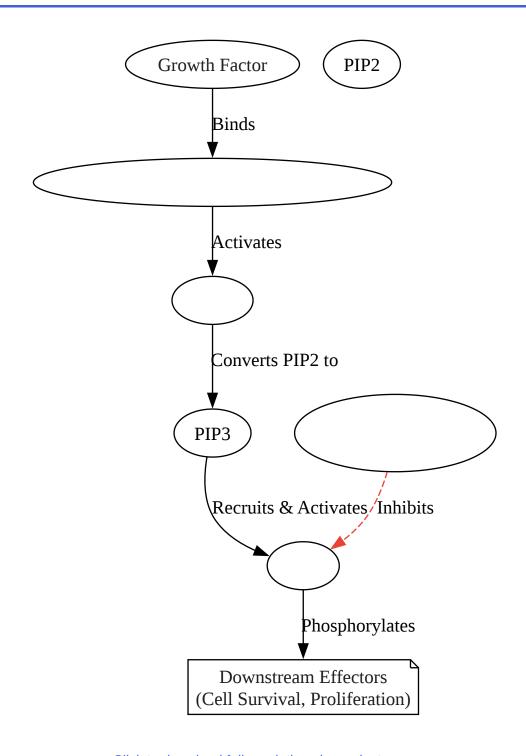
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Anticancer Activity via PI3K/Akt and CDK2 Inhibition

Some **2-thiohydantoin** derivatives have been shown to exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway and the cell cycle regulator CDK2.

PI3K/Akt Signaling Pathway: This pathway is crucial for cell growth, proliferation, and survival. Its overactivation is common in many cancers. Certain **2-thiohydantoin** derivatives can inhibit components of this pathway, leading to apoptosis of cancer cells.

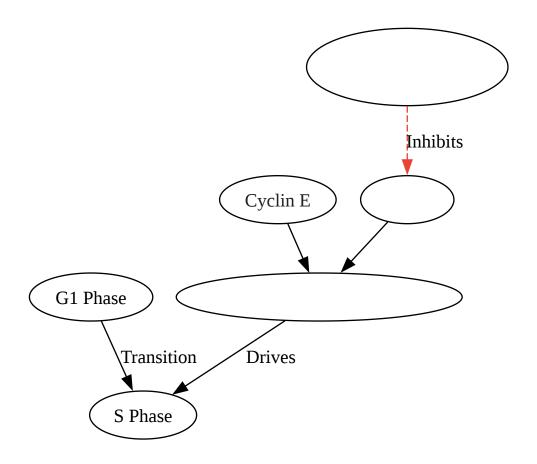




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CDK2 and Cell Cycle Progression: Cyclin-dependent kinase 2 (CDK2) plays a vital role in the G1/S transition of the cell cycle. Inhibition of CDK2 by **2-thiohydantoin** derivatives can lead to cell cycle arrest and prevent cancer cell proliferation.





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Applications in Protein Sequencing

2-Thiohydantoins are central to the Edman degradation method for N-terminal protein sequencing and are also used in C-terminal sequencing.

Edman Degradation (N-Terminal Sequencing)

This method involves the sequential removal and identification of amino acids from the N-terminus of a peptide or protein.

Workflow:

- Coupling: The free N-terminal amino group of the peptide reacts with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative.
- Cleavage: Under acidic conditions (e.g., with trifluoroacetic acid), the PTC-derivatized N-terminal amino acid is cleaved from the peptide as an anilinothiazolinone (ATZ) derivative,



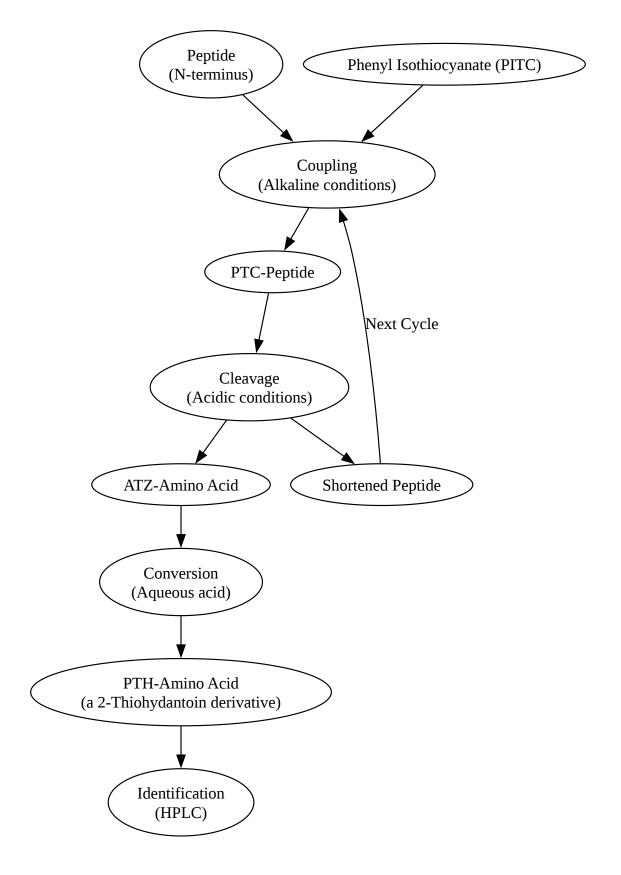




leaving the rest of the peptide intact.

- Conversion: The unstable ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with aqueous acid.
- Identification: The PTH-amino acid is identified by chromatography (e.g., HPLC) by comparing its retention time to that of known standards.
- The cycle is repeated on the shortened peptide.





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C-Terminal Sequencing

Methods for C-terminal sequencing also utilize isothiocyanates to form thiohydantoin derivatives of the C-terminal amino acid, allowing for its cleavage and identification. The process generally involves:

- Activation: The C-terminal carboxyl group is activated, typically with acetic anhydride.
- Derivatization: The activated carboxyl group reacts with an isothiocyanate reagent (e.g., trimethylsilyl isothiocyanate or triphenylgermanyl isothiocyanate) to form a peptidyl thiohydantoin.
- Cleavage: The C-terminal thiohydantoin-amino acid is cleaved from the peptide, often under basic conditions.
- Identification: The released thiohydantoin derivative is identified by chromatography.

Conclusion

2-Thiohydantoin and its derivatives represent a privileged scaffold in medicinal chemistry with a broad spectrum of biological activities. Their synthesis is well-established, and their chemical properties make them amenable to a wide range of modifications to optimize their therapeutic potential. The role of **2-thiohydantoin**s as key intermediates in protein sequencing further underscores their importance in biochemical research. This guide provides a foundational understanding of the core chemical and biological aspects of **2-thiohydantoin**, serving as a valuable resource for researchers and professionals in the field of drug discovery and development.

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